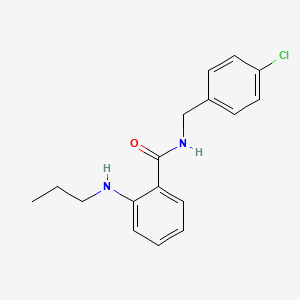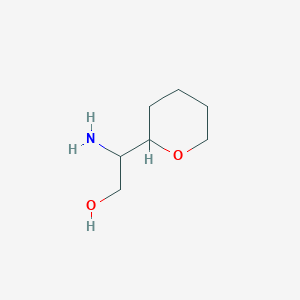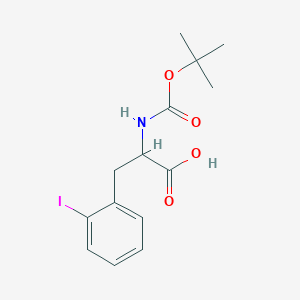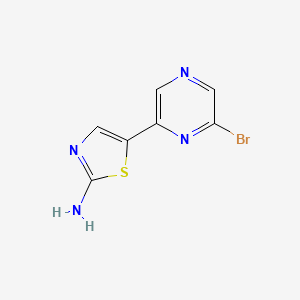![molecular formula C24H17N3 B13096663 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 10307-62-7](/img/structure/B13096663.png)
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their versatile chemical properties and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole typically involves the cycloaddition reaction of azides and alkynes, a method commonly referred to as “click chemistry.” This reaction is highly efficient and regioselective, often yielding the desired triazole product in high purity and yield . The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a variety of substituted triazole compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s interaction with receptors can modulate signaling pathways, influencing cellular processes and responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A closely related compound with similar chemical properties but different biological activities.
1,2,4-Triazole: Another isomer with distinct reactivity and applications.
Benzotriazole: A structurally related compound used in corrosion inhibitors and antifreeze formulations.
Uniqueness
2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole stands out due to its unique styrylphenyl and naphtho[1,2-d][1,2,3]triazole moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
10307-62-7 |
|---|---|
Molekularformel |
C24H17N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[4-[(E)-2-phenylethenyl]phenyl]benzo[e]benzotriazole |
InChI |
InChI=1S/C24H17N3/c1-2-6-18(7-3-1)10-11-19-12-15-21(16-13-19)27-25-23-17-14-20-8-4-5-9-22(20)24(23)26-27/h1-17H/b11-10+ |
InChI-Schlüssel |
JAONWSWNLZLNFS-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




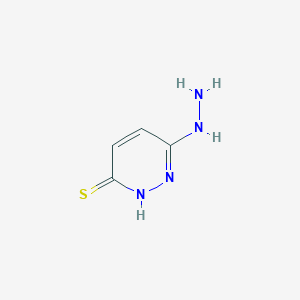

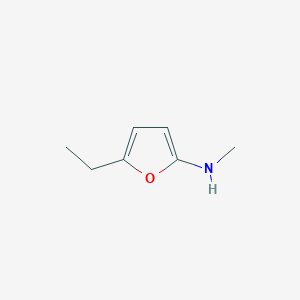
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
